REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[C:17]([I:18])=[CH:16][N:15]([CH2:19][C:20]3[C:25]([CH3:26])=[C:24]([O:27][CH3:28])[C:23]([CH3:29])=[CH:22][N:21]=3)[C:4]=2[N:5]=[C:6]([NH:8]C(=O)C(C)(C)C)[N:7]=1.CCO.O>[Cl-].[Cl-].[Zn+2].O>[Cl:1][C:2]1[C:3]2[C:17]([I:18])=[CH:16][N:15]([CH2:19][C:20]3[C:25]([CH3:26])=[C:24]([O:27][CH3:28])[C:23]([CH3:29])=[CH:22][N:21]=3)[C:4]=2[N:5]=[C:6]([NH2:8])[N:7]=1 |f:1.2,3.4.5|
|
Name
|
N-[4-chloro-5-iodo-7-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethyl-propionamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)NC(C(C)(C)C)=O)N(C=C2I)CC2=NC=C(C(=C2C)OC)C
|
Name
|
EtOH H2O
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (10 mL×3)
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)N)N(C=C2I)CC2=NC=C(C(=C2C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |